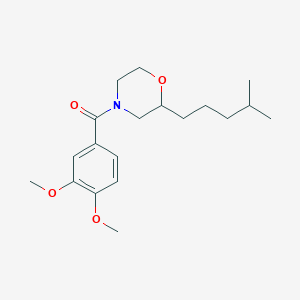![molecular formula C16H27ClN2O2 B6141050 {4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)
{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride is a chemical compound that has been widely used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that has been used to study the mechanism of action of serotonin in the brain.
Mécanisme D'action
{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride is a selective serotonin reuptake inhibitor ({4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride). It selectively inhibits the reuptake of serotonin, a neurotransmitter that is involved in regulating mood, appetite, sleep, and sexual behavior. By inhibiting the reuptake of serotonin, {4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride increases the levels of serotonin in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride has various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can improve mood and reduce symptoms of depression and anxiety. It has also been shown to affect appetite, sleep, and sexual behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using {4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride in lab experiments include its selectivity for serotonin reuptake inhibition, its ability to increase serotonin levels in the brain, and its well-established use in scientific research. The limitations of using {4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride in lab experiments include its potential for off-target effects and its limited ability to model complex psychiatric disorders.
Orientations Futures
There are several future directions for the use of {4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride in scientific research. One area of future research could be to explore the potential of {4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of future research could be to investigate the potential of {4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride in combination with other drugs or therapies for the treatment of depression and anxiety disorders. Additionally, future research could focus on developing more selective and potent serotonin reuptake inhibitors for the treatment of psychiatric disorders.
Méthodes De Synthèse
{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride can be synthesized by reacting 4-hydroxybenzaldehyde with 3-(4-ethyl-1-piperazinyl)propyl chloride in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain {4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride.
Applications De Recherche Scientifique
{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride has been used in various scientific research studies. It has been used to study the mechanism of action of serotonin in the brain, as it selectively inhibits the reuptake of serotonin. It has also been used to study the role of serotonin in depression and anxiety disorders. Additionally, it has been used to study the effects of serotonin on appetite, sleep, and sexual behavior.
Propriétés
IUPAC Name |
[4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-2-17-9-11-18(12-10-17)8-3-13-20-16-6-4-15(14-19)5-7-16;/h4-7,19H,2-3,8-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDBNXDEXZLILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=C(C=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6140971.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6140979.png)
![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)

![5-chloro-2-ethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B6141028.png)


![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B6141076.png)